Lanperisone Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
116287-13-9 |
|---|---|
Molecular Formula |
C15H19ClF3NO |
Molecular Weight |
321.76 g/mol |
IUPAC Name |
(2R)-2-methyl-3-pyrrolidin-1-yl-1-[4-(trifluoromethyl)phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H18F3NO.ClH/c1-11(10-19-8-2-3-9-19)14(20)12-4-6-13(7-5-12)15(16,17)18;/h4-7,11H,2-3,8-10H2,1H3;1H/t11-;/m1./s1 |
InChI Key |
PHBZFPOOJUGYCR-RFVHGSKJSA-N |
Isomeric SMILES |
C[C@H](CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl |
Canonical SMILES |
CC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl |
Synonyms |
2-methyl-3-(1-pyrrolidinyl)-4'-trifluoromethylpropiophenone monohydrochloride NK 433 NK-433 NK433 hydrochloride |
Origin of Product |
United States |
Synthetic Chemistry and Stereochemical Considerations of Lanperisone Hydrochloride
Established Synthetic Pathways for Lanperisone (B1674479) Hydrochloride
The synthesis of Lanperisone hydrochloride involves a multi-step process that begins with the formation of a key precursor and culminates in a condensation reaction.
Grignard Reaction-Based Synthesis of Precursors
A crucial step in the synthesis of Lanperisone is the creation of the propiophenone (B1677668) intermediate. This is typically achieved through a Grignard reaction. The process commences with the reaction of 4-(trifluoromethyl)benzaldehyde (B58038) with an ethylmagnesium bromide Grignard reagent in diethyl ether. portico.orgorganic-chemistry.org This reaction yields 1-[4-(trifluoromethyl)phenyl]-1-propanol. portico.org Subsequent oxidation of this secondary alcohol, often using a chromium trioxide/sulfuric acid mixture, produces 4'-(trifluoromethyl)propiophenone, the key ketone precursor for the next stage of the synthesis. portico.org
Condensation Reactions in this compound Synthesis
The final core structure of Lanperisone is assembled via a Mannich-type condensation reaction. portico.orgtsijournals.com In this step, 4'-(trifluoromethyl)propiophenone is reacted with pyrrolidine (B122466) and paraformaldehyde. portico.org This reaction is typically carried out in a suitable solvent such as isopropanol (B130326) and is catalyzed by hydrochloric acid, leading to the formation of racemic 2-methyl-3-(1-pyrrolidinyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one, which is the free base of Lanperisone. portico.org Subsequent treatment with dry hydrogen chloride gas affords the hydrochloride salt, racemic this compound. portico.org
Enantiomeric Synthesis and Optical Resolution Methodologies
Lanperisone possesses a chiral center at the carbon atom bearing the methyl group, and thus exists as a pair of enantiomers. The separation and characterization of these enantiomers are critical, as they may exhibit different pharmacological activities.
Optical Resolution Techniques (e.g., Diastereomeric Salt Formation)
A widely used method for separating enantiomers is through the formation of diastereomeric salts. psu.edunih.gov This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. nih.govucl.ac.uk For Lanperisone, optical resolution has been successfully achieved using chiral resolving agents like N-acetyl-L-phenylglycine or D-malic acid. portico.org The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. nih.govucl.ac.uk Once separated, the individual diastereomers can be treated to remove the resolving agent, yielding the pure enantiomers of Lanperisone. psu.edu
Table 1: Chiral Resolving Agents for Lanperisone
| Resolving Agent | Reference |
|---|---|
| N-acetyl-L-phenylglycine | portico.org |
Chiral Separation Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. sigmaaldrich.comsigmaaldrich.commdpi.com This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation. sigmaaldrich.comsigmaaldrich.com For compounds structurally similar to Lanperisone, such as Tolperisone (B1682978), reversed-phase HPLC with polysaccharide-based chiral columns, like those bearing cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate), has proven effective for enantiomeric separation. nih.gov The mobile phase composition, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724), is optimized to achieve the best separation. nih.gov This technique is crucial for both analytical determination of enantiomeric purity and for semi-preparative or preparative isolation of individual enantiomers. mdpi.com
Characterization of this compound: Purity and Identity Determination
Ensuring the purity and confirming the identity of this compound are essential for its quality control. Various analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for quantifying any potential impurities. tsijournals.comgoogle.comresearchgate.net By using a suitable column and mobile phase, HPLC can separate Lanperisone from starting materials, by-products, and degradation products. tsijournals.comgoogle.com The identity of the compound is typically confirmed using a combination of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) provide detailed structural information, confirming the molecular structure of this compound. google.com The melting point and specific optical rotation are also important physical constants used for its characterization. portico.org
Table 2: Analytical Techniques for this compound Characterization
| Technique | Purpose | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, impurity profiling | tsijournals.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | google.com |
| Mass Spectrometry (MS) | Molecular weight and structure confirmation | google.com |
| Melting Point | Physical characterization | portico.org |
Impurity Profiling in this compound Synthesis
The control of impurities is a critical aspect of the synthesis of any active pharmaceutical ingredient. For this compound, potential impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final compound. A thorough impurity profile is essential for ensuring the quality and consistency of the substance.
The synthesis of Lanperisone typically involves the reaction of a propiophenone derivative with pyrrolidine and formaldehyde (B43269) (in a Mannich-type reaction). Impurities can therefore include unreacted starting materials and by-products. Furthermore, degradation can occur under certain conditions; for instance, the structurally related Tolperisone is known to degrade in alkaline pH to form 2-methyl-1-(4-methylphenyl)-propenone (4-MMPPO) and piperidine (B6355638). ijpsjournal.comijcrt.org A similar degradation pathway is plausible for Lanperisone.
The following table details potential impurities in the synthesis of this compound, based on its synthetic route and analogy to similar compounds. tsijournals.comijcrt.org
| Impurity Name | Chemical Structure | Likely Origin |
| 4-(trifluoromethyl)propiophenone | C₁₀H₉F₃O | Unreacted starting material or intermediate. |
| Pyrrolidine | C₄H₉N | Unreacted starting material. |
| 2-methyl-1-[4-(trifluoromethyl)phenyl]propen-1-one | C₁₁H₉F₃O | Degradation product. |
| Positional Isomers (e.g., 2- or 3-trifluoromethylphenyl) | C₁₅H₁₈F₃NO | Impurities in the initial starting material (4-(trifluoromethyl)benzaldehyde). |
| 2-methylhydroxy impurity | C₁₅H₂₀FNO₂ (Hypothetical) | By-product from side reactions during synthesis. |
| This table is generated based on the known synthesis of Lanperisone and impurity profiles of analogous compounds. |
Analytical methods, primarily stability-indicating RP-HPLC, are developed and validated to detect and quantify these potential impurities. tsijournals.comnih.gov Such methods must be able to resolve all known impurities from the main Lanperisone peak to ensure accurate quantification and control. nih.gov
Pharmacodynamics and Molecular Mechanisms of Action of Lanperisone Hydrochloride
Modulation of Neuronal Excitability
Lanperisone (B1674479) hydrochloride modulates neuronal excitability primarily by interacting with voltage-gated ion channels. ebi.ac.ukpatsnap.comebi.ac.uk This interaction leads to a stabilization of neuronal membranes, which dampens the transmission of nerve signals that contribute to muscle spasms and pain. patsnap.compatsnap.com By reducing the hyperexcitability of motor neurons, lanperisone effectively diminishes excessive muscle tone. patsnap.com The compound and its analogs, such as tolperisone (B1682978), have been shown to attenuate the direct electrical excitability of motor neurons and primary afferents. nih.gov
Ion Channel Interactions
Voltage-Gated Sodium Channel Blockade
A key aspect of lanperisone's pharmacodynamics is its ability to block voltage-gated sodium channels. ebi.ac.ukebi.ac.uknih.gov This blockade interferes with the influx of sodium ions into neurons, a critical step in the generation and propagation of action potentials. patsnap.com By inhibiting these channels, lanperisone reduces the frequency and amplitude of action potentials, thereby decreasing neuronal excitability. mims.com This action is considered a primary contributor to its muscle relaxant effects and is a characteristic shared with other tolperisone-type drugs. ebi.ac.ukpatsnap.comwikipedia.orgdrugbank.comdrugbank.comnih.gov
Voltage-Gated Calcium Channel Inhibition
In addition to its effects on sodium channels, lanperisone hydrochloride also inhibits voltage-gated calcium channels. ebi.ac.ukebi.ac.uknih.gov The influx of calcium ions into the presynaptic terminal is essential for the release of neurotransmitters. researchgate.net By blocking these channels, lanperisone reduces the release of excitatory neurotransmitters from primary afferent endings. ebi.ac.ukresearchgate.net This presynaptic inhibition contributes significantly to the depression of spinal reflexes. ebi.ac.uk Tolperisone-type drugs, including lanperisone, have demonstrated a marked effect on voltage-gated calcium channels. ebi.ac.uk
Effects on Spinal Reflex Pathways
This compound exerts a significant inhibitory effect on spinal reflex pathways. nih.govebi.ac.uk This inhibition is non-selective, affecting various types of reflexes. nih.govebi.ac.uk The drug depresses both mono- and polysynaptic reflex potentials, as well as the dorsal root reflex potential and the flexor reflex mediated by group II afferent fibers. nih.govebi.ac.uk
Inhibition of Monosynaptic Reflexes
A prominent action of this compound is the inhibition of monosynaptic reflexes. nih.govmedchemexpress.comchemondis.commedchemexpress.com Studies have demonstrated that lanperisone and its analogs significantly attenuate monosynaptic reflex potentials. nih.gov This inhibition is achieved through a combination of presynaptic and postsynaptic mechanisms. The blockade of voltage-gated sodium and calcium channels leads to a presynaptic reduction in transmitter release, while the stabilization of neuronal membranes contributes to a postsynaptic decrease in excitability. ebi.ac.ukresearchgate.net The inhibitory effect on the patellar reflex, a classic monosynaptic reflex, has been well-documented. ebi.ac.ukportico.org
| Compound | Effect on Spinal Reflexes | Primary Ion Channel Targets |
| This compound | Depresses mono- and polysynaptic reflexes. nih.govebi.ac.uk | Voltage-gated sodium and calcium channels. ebi.ac.ukebi.ac.uknih.gov |
| Tolperisone | Inhibits monosynaptic and polysynaptic reflex transmission. mims.com | Voltage-gated sodium and calcium channels. wikipedia.orgdrugbank.comdrugbank.comnih.gov |
| Eperisone (B1215868) | Exerts inhibitory actions on spinal reflexes. nih.gov | Voltage-gated sodium and calcium channels. ebi.ac.uk |
| Silperisone (B129589) | Depresses ventral root potential. ebi.ac.uk | Voltage-gated sodium, calcium, and potassium channels. patsnap.com |
| Inaperisone | Depresses ventral root potential. ebi.ac.uk | Voltage-gated sodium and calcium channels. ebi.ac.uk |
Inhibition of Polysynaptic Reflexes
This compound demonstrates a significant inhibitory effect on polysynaptic reflexes within the spinal cord. nih.govmedchemexpress.com Studies have shown that it depresses polysynaptic reflex potentials, which are crucial in coordinating muscle contractions. nih.govpatsnap.com This inhibition of polysynaptic reflexes contributes to the reduction of involuntary muscle activity and the promotion of muscle relaxation. patsnap.com
Research indicates that lanperisone, along with its structural analogs like tolperisone and eperisone, dose-dependently depresses the ventral root potential in isolated spinal cord preparations, a key indicator of reflex inhibition. researchgate.net Intravenous administration of lanperisone has been shown to significantly depress the flexor reflex mediated by group II afferent fibers in anesthetized rats. portico.org Specifically, a 10 mg/kg intravenous dose of lanperisone resulted in a 70% depression of this reflex. portico.org The inhibitory effect of lanperisone on the flexor reflex is notably stronger and longer-lasting compared to eperisone. portico.org
The mechanism underlying this inhibition involves a presynaptic blockade of neurotransmitter release from primary afferent endings. researchgate.net This action effectively dampens the transmission of nerve signals that lead to muscle spasms. patsnap.com
Table 1: Comparative Inhibition of Spinal Reflexes by Lanperisone and Eperisone
| Reflex Type | Lanperisone | Eperisone | Key Findings |
|---|---|---|---|
| Patellar Reflex | Slightly stronger inhibition | - | Lanperisone showed a marginally more potent inhibition of the patellar reflex in intact cats. portico.org |
| Flexor Reflex | At least 4-fold stronger and longer-lasting inhibition | - | Lanperisone's inhibition of the flexor reflex was significantly more potent and sustained than that of eperisone in intact cats. portico.org |
| Tonic Periodontal Masseteric Reflex | Inhibition at ≥25 mg/kg (intragastric) | No effect at ≤100 mg/kg, significant depression at 200 mg/kg (intragastric) | Lanperisone was effective at lower intragastric doses compared to eperisone in suppressing this reflex. portico.org |
Influence on Neurotransmitter Release and Signaling
This compound influences the release and signaling of various neurotransmitters, which is a key aspect of its muscle relaxant properties. The drug is believed to interfere with the function of monoamine neurotransmitters such as serotonin (B10506) and noradrenaline, which play a role in promoting muscle relaxation and reducing pain perception. patsnap.com
A significant part of its mechanism involves the inhibition of the descending noradrenergic tonic facilitation within the spinal cord. nih.gov Lanperisone has been shown to inhibit the facilitation of the flexor reflex that is induced by the intrathecal administration of noradrenaline-HCl. nih.gov This suggests that lanperisone can counteract the excitatory effects of noradrenaline on spinal reflexes. nih.gov In anesthetized spinal rats, lanperisone reduced the facilitation of the group II flexor reflex induced by yohimbine (B192690) and noradrenaline, implying an inhibitory action on α1-mediated responses in the spinal cord. portico.org
Furthermore, lanperisone likely inhibits the release of mediators by preventing the influx of calcium ions (Ca2+) into synapses. maxxpharm.com This presynaptic inhibition of neurotransmitter release from primary afferent endings is a primary mechanism for its spinal reflex inhibitory action. ebi.ac.ukalkemlabs.com
Membrane Stabilizing Properties
By blocking these ion channels, lanperisone reduces the influx of sodium and calcium ions into neurons. patsnap.com This action dampens neuronal excitability and the transmission of abnormal nerve impulses that lead to muscle spasms. patsnap.com The stabilization of neuronal membranes by decreasing the influx of sodium ions leads to a reduction in the amplitude and frequency of action potentials. mims.com This effect, combined with the inhibition of voltage-dependent calcium channels, results in reduced transmitter release. mims.com
Central Nervous System Targets Beyond Spinal Cord (e.g., brainstem, reticulospinal tracts)
The action of this compound extends beyond the spinal cord to other areas of the central nervous system, including the brainstem and reticulospinal tracts. It has a high affinity for nervous tissue, with the highest concentrations found in the brain stem, spinal cord, and peripheral nerves. clinicalcasereportsint.comdrugbank.comdrugbank.com
In the brainstem, lanperisone eliminates the facilitation of excitation along the reticulospinal tract. maxxpharm.com This action on supraspinal structures helps to reduce the descending signals that contribute to increased muscle tone. researchgate.net The inhibitory effect on the descending tract of the spinal cord is a key determinant of its clinical effects. clinicalcasereportsint.com Studies on its analog, tolperisone, show that it acts at the reticular formation in the brainstem. wikipedia.org
Receptor Modulation (e.g., weak alpha-adrenergic antagonism, antimuscarinic effects)
This compound also exhibits modulatory effects on certain receptors. It has a weak antispasmodic and adrenergic blocking effect, which plays a role in its ability to increase peripheral blood flow. maxxpharm.com The blockade of adrenergic alpha-receptors contributes to the relaxation of vascular smooth muscle. researchgate.net
Preclinical Pharmacological Evaluation of Lanperisone Hydrochloride
In Vivo Models of Muscle Hypertonia and Spasticity
Decerebrate Rigidity Models (e.g., α- and γ-rigidity in rats/mice)
Lanperisone (B1674479) has demonstrated significant efficacy in animal models of decerebrate rigidity, which are established methods for assessing muscle relaxant activity. In studies involving decerebrated rats and mice, both intravenous and oral administration of lanperisone resulted in a dose-dependent reduction of muscle tone in both α- and γ-rigidity models. nih.govnih.gov When administered intravenously, the inhibitory effects of lanperisone on α- and γ-rigidity were comparable to those of tolperisone (B1682978) and eperisone (B1215868). portico.org However, orally administered lanperisone was found to be at least three times more potent than both tolperisone and eperisone in reducing muscle tone in these models. portico.org
Specifically, in anemic decerebrate rigidity in mice, a 3.5 mg/kg intravenous dose of lanperisone produced a 23.6% inhibition, comparable to the 24.2% inhibition by eperisone and greater than the 15.4% by tolperisone at the same dose. portico.org Furthermore, lanperisone was shown to be twice as effective as tolperisone and eperisone in providing protection against tonic extensive convulsions. portico.org These findings suggest that lanperisone effectively depresses excessive muscle tone associated with both α- and γ-rigidity, with a particularly potent and long-lasting effect when administered orally. nih.govportico.org The results from γ-rigidity experiments, in particular, indicate a potential for lanperisone in treating human spasticity. portico.org
Table 1: Comparative Efficacy of Lanperisone and Other Muscle Relaxants in Decerebrate Rigidity Models
| Compound | Administration Route | Model | Key Findings | Reference |
|---|---|---|---|---|
| Lanperisone | Intravenous | α- and γ-rigidity (rats/mice) | Comparable efficacy to tolperisone and eperisone. | nih.govportico.org |
| Lanperisone | Oral | α- and γ-rigidity (rats/mice) | At least 3-fold more potent than tolperisone and eperisone. | portico.org |
| Lanperisone | Intravenous | Anemic decerebrate rigidity (mice) | 23.6% inhibition at 3.5 mg/kg. | portico.org |
| Eperisone | Intravenous | Anemic decerebrate rigidity (mice) | 24.2% inhibition at 3.5 mg/kg. | portico.org |
| Tolperisone | Intravenous | Anemic decerebrate rigidity (mice) | 15.4% inhibition at 3.5 mg/kg. | portico.org |
| Lanperisone | Not Specified | Tonic extensive convulsions | Twice as efficient as tolperisone and eperisone. | portico.org |
Flexor Reflex Inhibition Studies
Lanperisone has been shown to effectively inhibit spinal reflexes, a key mechanism for its muscle relaxant properties. In anesthetized rats, intravenous administration of lanperisone at 5 mg/kg resulted in a 40.3% inhibition of the flexor reflex in the tibialis anterior muscle. portico.org This was greater than the inhibition observed with tolperisone (31.3%) and eperisone (34.5%) at the same dose. portico.org When administered orally, lanperisone demonstrated a four-fold higher potency in inhibiting the flexor reflex compared to eperisone and tolperisone. portico.org
Further studies in intact cats revealed that lanperisone's inhibition of the flexor reflex was at least four times stronger and longer-lasting than that of eperisone. portico.org Interestingly, the inhibitory effect of lanperisone on the flexor reflex was notably less in spinal cats compared to intact cats, suggesting a significant contribution of supraspinal pathways to its mechanism of action. nih.govportico.org Lanperisone also depressed the mono- and polysynaptic reflex potential and the flexor reflex mediated by group II afferent fibers. nih.gov This inhibitory action is thought to involve the inhibition of the descending noradrenergic tonic facilitation within the spinal cord. nih.govmedkoo.com
Table 2: Flexor Reflex Inhibition by Lanperisone and Comparators
| Compound | Dose & Route | Model | Inhibition (%) | Reference |
|---|---|---|---|---|
| Lanperisone | 5 mg/kg i.v. | Anesthetized Rats (Tibialis Anterior) | 40.3% | portico.org |
| Tolperisone | 5 mg/kg i.v. | Anesthetized Rats (Tibialis Anterior) | 31.3% | portico.org |
| Eperisone | 5 mg/kg i.v. | Anesthetized Rats (Tibialis Anterior) | 34.5% | portico.org |
| Lanperisone | 50 mg/kg p.o. | Anemic Decerebrate Rigidity (Mice) | 72.9% | portico.org |
Effects on Muscle Tone in Animal Models
Consistent with its effects in decerebrate rigidity models, lanperisone effectively reduces pathologically increased muscle tone in various animal models. nih.gov In rats with anemic decerebrate rigidity and intercollicular decerebrate rigidity, lanperisone reduced muscle tone in the forelimbs with a potency equal to that of tolperisone and eperisone when given intravenously. portico.org However, when administered orally, lanperisone was three times more potent than its counterparts. portico.org
It is noteworthy that at doses of 50 and 100 mg/kg orally, lanperisone did not affect the muscle tone of normal animals in the traction test, indicating a selective action on pathologically heightened muscle tone. portico.org This selectivity is a desirable characteristic for a muscle relaxant, as it minimizes the potential for generalized muscle weakness.
In Vitro Studies on Neuronal Activity
Isolated Spinal Cord Preparations (e.g., hemisected rat spinal cord)
In vitro studies using isolated spinal cord preparations have provided further insight into the spinal mechanisms of lanperisone. In experiments on the isolated hemisected spinal cord of neonatal rats, lanperisone, along with its analogs eperisone, tolperisone, inaperisone, and silperisone (B129589), caused a dose-dependent depression of the ventral root potential evoked by dorsal root stimulation. nih.govebi.ac.ukresearchgate.net Lanperisone was found to be somewhat less potent than inaperisone, eperisone, and silperisone in attenuating the monosynaptic reflex and the early part of the excitatory postsynaptic potential (EPSP). researchgate.net However, its pattern of action was similar to these other compounds. researchgate.net These findings confirm that lanperisone directly inhibits spinal reflex pathways. nih.govebi.ac.uk
Synaptosome Binding Assays (e.g., for ion channels)
To investigate the molecular targets of lanperisone, synaptosome binding assays have been employed. These assays have revealed that lanperisone interacts with voltage-gated sodium channels. A study using rat cerebrocortical synaptosomes and [3H]batrachotoxinin A 20-alpha-benzoate ([3H]-BTX) as a radioligand determined the binding affinity of lanperisone to be 13.7 µM. This indicates that lanperisone blocks voltage-gated sodium channels, a mechanism that likely contributes to its muscle relaxant effects by inhibiting neuronal excitability and transmitter release. ebi.ac.ukresearchgate.net The blockade of these channels is a major component of the action of tolperisone-type centrally acting muscle relaxant drugs. researchgate.net
Comparative Preclinical Pharmacology with Related Muscle Relaxants (e.g., Tolperisone, Eperisone, Silperisone)
Lanperisone hydrochloride's pharmacological profile has been evaluated in comparison to other centrally acting muscle relaxants, such as tolperisone, eperisone, and silperisone. These studies aim to delineate the relative efficacy and duration of action of these compounds, providing a basis for understanding their potential therapeutic applications.
Comparative Efficacy in Animal Models
Preclinical studies in various animal models have demonstrated the muscle relaxant effects of lanperisone and its counterparts. In decerebrated rats and mice, a model for spasticity, lanperisone, tolperisone, and eperisone all exhibited a dose-dependent reduction in muscle tone, affecting both α- and γ-rigidity. nih.govopenmedicinalchemistryjournal.com The pharmacological profiles of lanperisone, eperisone, and tolperisone were found to be practically identical in their ability to selectively reduce muscle tone in decerebrate animals. portico.org
A comprehensive study analyzed the effects of tolperisone, eperisone, inaperisone, lanperisone, and silperisone on spinal reflexes in vitro using an isolated, hemisected spinal cord preparation from rats, and in vivo in decerebrated, laminectomized rats. nih.gov All the tested drugs significantly attenuated monosynaptic, disynaptic, and polysynaptic reflex potentials. nih.gov
The efficacy of these muscle relaxants is linked to their ability to depress spinal reflexes. nih.gov The in vivo potency and efficacy of silperisone administered intravenously were found to be similar to those of tolperisone and eperisone. nih.govnih.gov
| Compound | Animal Model | Key Efficacy Findings | Reference |
|---|---|---|---|
| Lanperisone | Decerebrated rats and mice | Dose-dependently depressed muscle tone in α- and γ-rigidity. | nih.govopenmedicinalchemistryjournal.com |
| Tolperisone | Decerebrated rats and mice | Dose-dependently depressed muscle tone in α- and γ-rigidity. | nih.govopenmedicinalchemistryjournal.com |
| Eperisone | Decerebrated rats and mice | Dose-dependently depressed muscle tone in α- and γ-rigidity. | nih.gov |
| Silperisone | Cats and rats | Effective suppressant of monosynaptic and polysynaptic spinal reflexes and decerebrate rigidity. | nih.govnih.govpatsnap.com |
| Lanperisone, Tolperisone, Eperisone, Silperisone | Isolated rat spinal cord, Decerebrated rats | Attenuated monosynaptic, disynaptic, and polysynaptic reflex potentials. | nih.gov |
Comparative Duration of Action
A notable distinction among these related muscle relaxants is their duration of action. In comparative studies, the action of lanperisone was generally found to be longer-lasting than that of eperisone and tolperisone, suggesting a slower metabolic rate for lanperisone. nih.govscribd.com This prolonged effect of lanperisone was observed in its inhibitory actions on spinal reflexes in decerebrated and intact cats and rats. nih.gov
In contrast, the muscle relaxant effect of intravenously injected eperisone was observed to diminish within 30 minutes. researchgate.net Silperisone, when administered orally in mice or intraduodenally in cats, exhibited a much longer duration of action compared to tolperisone and eperisone. nih.govnih.gov
| Compound | Key Findings on Duration of Action | Reference |
|---|---|---|
| Lanperisone | Generally longer-lasting action compared to tolperisone and eperisone. | nih.govscribd.com |
| Tolperisone | Shorter duration of action compared to lanperisone. | nih.gov |
| Eperisone | Shorter duration of action compared to lanperisone; effect lost within 30 minutes after IV injection. | nih.govresearchgate.net |
| Silperisone | Much longer duration of action than tolperisone and eperisone when administered orally (mice) or intraduodenally (cats). | nih.govnih.gov |
Pharmacokinetics and Biotransformation of Lanperisone Hydrochloride in Preclinical Models
Absorption and Distribution Characteristics in Animal Studies
Studies in animal models, such as rats and mice, have been instrumental in characterizing the absorption, distribution, metabolism, and excretion of lanperisone (B1674479) hydrochloride. Following oral administration, lanperisone is absorbed and becomes widely distributed to major organs, including the central nervous system (CNS). clinicaltrials.gov
Tissue Distribution Patterns (e.g., CNS, elimination organs)
Lanperisone demonstrates a high affinity for nervous system tissue, with the highest concentrations found in the brain stem, spinal cord, and peripheral nerves. drugbank.com In animal studies investigating the distribution of the related compound tolperisone (B1682978), a relative accumulation was observed in the diencephalon, pons, and medulla oblongata, as well as in the primary organs of elimination, the liver and kidneys. ogyei.gov.hu In pregnant rats, a similar level of radioactivity to that in the blood was transferred to the fetus shortly after oral administration of a structurally similar compound. researchgate.net However, this radioactivity was undetectable in the fetus five days after dosing. researchgate.net
Metabolic Pathways and Enzyme Involvement
Lanperisone hydrochloride undergoes extensive metabolism, primarily in the liver. chemisgroup.us Both cytochrome P450 (P450)-dependent and P450-independent microsomal biotransformations are involved in its breakdown. nih.govwikigenes.org
Cytochrome P450-Mediated Metabolism (e.g., hydroxymethyl formation, specific CYP enzymes like CYP2D6, CYP2C19, CYP1A2)
The primary P450-mediated metabolic pathway for the related compound tolperisone is the formation of a hydroxymethyl metabolite. ogyei.gov.hu In vitro studies with human liver microsomes have identified CYP2D6 as the key enzyme responsible for this process. nih.govcapes.gov.br To a lesser extent, CYP2C19 and CYP1A2 also contribute to the metabolism of tolperisone. nih.govnih.govresearchgate.net Specifically, the formation of hydroxymethyl-tolperisone is mediated by CYP2D6, CYP2C19, and CYP1A2. nih.govmedchemexpress.com
Non-P450 Mediated Biotransformation (e.g., FMO3, microsomal carbonyl reductase)
Besides the cytochrome P450 system, other enzymes are involved in the biotransformation of related compounds. Flavin-containing monooxygenase 3 (FMO3) has been shown to play a minor role in the P450-independent metabolism of tolperisone. ogyei.gov.hu Additionally, indirect evidence from inhibition studies and the detection of certain metabolites suggest a significant involvement of a microsomal carbonyl reductase in the metabolism of tolperisone. ogyei.gov.hunih.gov It is concluded that tolperisone undergoes both P450-dependent and P450-independent microsomal biotransformations to a similar extent. wikigenes.org
Characterization of Metabolites and Their Pharmacological Activity
In vitro studies using human liver microsomes have shown that tolperisone, a compound structurally related to lanperisone, is rapidly converted into numerous metabolites. clinicaltrials.gov The main metabolic pathway is methyl-hydroxylation, resulting in a metabolite with a mass-to-charge ratio (m/z) of 261 (M1). nih.govcapes.gov.br Other detected metabolites include the carbonyl-reduced parent compound and the carbonyl-reduced M1 metabolite. nih.govcapes.gov.br While these metabolites have been identified, their pharmacological activity is largely considered to be unknown or inactive. nih.govresearchgate.netmaxxpharm.comdhgpharma.com.vn
Comparative Metabolic Rate and its Influence on Pharmacological Action
The rate of metabolism can influence the duration and potency of lanperisone's effects. In comparative studies with tolperisone and eperisone (B1215868) in animal models, lanperisone demonstrated a longer-lasting pharmacological action, suggesting a slower metabolism. nih.gov When administered intravenously, the inhibitory effects of tolperisone and eperisone on rigidity were comparable to lanperisone. portico.org However, when given orally, lanperisone was found to be at least three times more potent than both tolperisone and eperisone, which may be attributed to differences in their metabolic rates. portico.org
Emerging Pharmacological Activities and Novel Research Areas of Lanperisone Hydrochloride
Anticancer Activity and Associated Mechanisms
Lanperisone (B1674479) hydrochloride has demonstrated notable anticancer activity through unique mechanisms that deviate from traditional apoptotic pathways. medchemexpress.commedchemexpress.com Its ability to induce alternative forms of cell death, particularly in cancer cells, marks it as a compound of interest in oncological research. medchemexpress.eusci-hub.se
A significant aspect of Lanperisone's anticancer effect is its capacity to induce non-apoptotic cell death. medchemexpress.commedchemexpress.comchemondis.com This form of cell death is independent of the cell cycle and translational processes. targetmol.commolnova.com Unlike apoptosis, which is a well-defined programmed cell death pathway, non-apoptotic pathways represent alternative mechanisms for eliminating malignant cells. The action of Lanperisone hydrochloride in producing non-apoptotic cell death suggests it could be effective against cancer cells that have developed resistance to apoptosis-inducing therapies. medchemexpress.commedchemexpress.eu
Lanperisone is recognized as an inducer of ferroptosis, an iron-dependent form of regulated, non-apoptotic cell death characterized by the accumulation of lipid peroxides. nih.govwjbphs.comresearchgate.net This process is biochemically and morphologically distinct from other cell death forms like apoptosis and necrosis. wjbphs.comresearchgate.net
The mechanism by which Lanperisone induces ferroptosis appears similar to that of erastin, a known ferroptosis-inducing agent. nih.govnih.gov It is suggested that Lanperisone may inhibit the function of system Xc-, a cystine/glutamate antiporter, leading to the depletion of glutathione (B108866) (GSH), a key antioxidant. nih.gov This depletion impairs the function of glutathione peroxidase 4 (GPX4), an enzyme crucial for neutralizing lipid peroxides, resulting in their accumulation and subsequent cell death. nih.govnih.gov Research indicates that Lanperisone can selectively kill K-Ras-mutant cells by inducing reactive oxygen species (ROS) mediated through iron and the Ras/RAF/MEK/ERK signaling pathway. nih.gov The interference with voltage-gated ion channels is also thought to be an important aspect of the ROS generation induced by Lanperisone. nih.gov
Table 1: Anticancer Mechanisms of this compound
| Mechanism | Description | Key Molecular Targets/Pathways |
|---|---|---|
| Non-Apoptotic Cell Death | Induces cell death through pathways distinct from classical apoptosis. medchemexpress.commedchemexpress.com This action is independent of the cell cycle. targetmol.com | Not fully elucidated, but circumvents apoptosis-resistance mechanisms. |
| Ferroptosis Induction | Triggers an iron-dependent cell death characterized by lipid peroxidation. nih.govwjbphs.com It is classified as a class I ferroptosis inducer that blocks GPX4 activity through GSH depletion. nih.gov | System Xc-, GPX4, Ras/RAF/MEK/ERK signaling, Voltage-gated ion channels. nih.govnih.gov |
Induction of Non-Apoptotic Cell Death Pathways
Neuroprotective Potentials
Beyond its muscle relaxant properties, this compound and its parent compound, tolperisone (B1682978), are being investigated for their neuroprotective effects. These effects are attributed to several mechanisms, including the modulation of key signaling pathways and enzymes involved in neuroinflammation and neurodegeneration.
The mitogen-activated protein kinase (MAPK) signaling pathways, including p38 MAPK and extracellular signal-regulated kinase 1/2 (ERK1/2), are deeply implicated in the pathogenesis of neurodegenerative diseases like Parkinson's disease. nih.gov These pathways regulate critical cellular processes such as inflammation, stress responses, and apoptosis. imrpress.com Research on the related compound, tolperisone hydrochloride, has shown that it can exert neuroprotective effects by downregulating the MAPK signaling cascade. nih.govresearchgate.net Specifically, in a mouse model of Parkinson's disease, tolperisone treatment reduced the protein expression of phospho-p38 MAPK and phospho-ERK1/2, leading to the inhibition of MAPK signaling and subsequent neuronal cell death rescue. nih.gov This modulation suggests a potential therapeutic avenue for mitigating neurodegeneration. nih.govimrpress.com
Matrix metalloproteinase-9 (MMP-9) is an enzyme involved in various pathological processes, including neurodegenerative diseases. nih.gov The MAPK signaling pathway can influence the expression of MMP-9. nih.gov Studies have demonstrated that tolperisone hydrochloride can improve motor functions in a Parkinson's disease model through the inhibition of MMP-9. nih.govscilit.com Treatment with tolperisone led to a significant reduction in MMP-9 concentrations, which contributed to its neuroprotective effects. nih.gov Computational analysis has further supported tolperisone's potential to directly inhibit MMP-9. nih.gov Given that MMP-9 is a key effector in neuroinflammation and blood-brain barrier disruption, its inhibition presents a significant mechanism for neuroprotection. researchgate.netplos.org
This compound is believed to play an important role in modulating processes associated with ischemic stroke by dysregulating iron metabolism and antioxidant systems. medchemexpress.commedchemexpress.euchemondis.com Following an ischemic stroke, iron accumulation can occur in the brain, leading to oxidative stress and neuronal damage through processes like ferroptosis. wjbphs.comresearchgate.net The ability of Lanperisone to influence iron-dependent cell death pathways suggests a potential neuroprotective role in conditions characterized by iron overload and oxidative damage. medchemexpress.commedchemexpress.euresearchgate.net By potentially interfering with these pathological cascades, Lanperisone may help mitigate the neuronal injury that occurs after cerebral ischemia.
Table 2: Neuroprotective Mechanisms of this compound and Related Compounds
| Mechanism | Description | Key Molecular Targets/Pathways | Compound Studied |
|---|---|---|---|
| MAPK Signaling Modulation | Downregulates the phosphorylation of key kinases in the MAPK pathway, reducing neuroinflammation and cell death. nih.gov | p38 MAPK, ERK1/2. nih.govresearchgate.net | Tolperisone hydrochloride |
| MMP-9 Inhibition | Reduces the concentration and activity of MMP-9, an enzyme linked to neurodegeneration. nih.govresearchgate.net | MMP-9. nih.govscilit.com | Tolperisone hydrochloride |
| Iron Metabolism Influence | Modulates iron metabolism and antioxidant systems, potentially protecting against iron-induced cell death (ferroptosis) in contexts like ischemic stroke. medchemexpress.commedchemexpress.eu | Iron metabolism, Antioxidant systems. medchemexpress.comchemondis.com | This compound |
Inhibition of Matrix Metalloproteinase-9 (MMP-9)
Circulatory System Effects and Related Mechanisms
This compound, a centrally acting muscle relaxant, demonstrates notable effects on the circulatory system, primarily by improving peripheral blood flow. google.comwikipedia.org This vasodilatory action is considered a key aspect of its therapeutic profile, particularly in conditions where muscle contracture may compress small blood vessels, leading to ischemia. alkemlabs.com The mechanisms underlying these circulatory benefits are multifaceted and appear to be independent of the drug's effects on the central nervous system. Research suggests these actions are linked to a direct influence on vascular smooth muscle and specific receptor pathways. wikipedia.orgresearchgate.net
Detailed research has pointed towards two primary mechanisms for its vasodilatory effects: adrenergic receptor blockade and calcium channel blockade.
Adrenergic Receptor Blockade
One of the principal mechanisms contributing to the vascular effects of lanperisone and related compounds is the blockade of α-adrenergic receptors. researchgate.net Specifically, research indicates that lanperisone inhibits α1-mediated responses. portico.org In anesthetized spinal rats, lanperisone was shown to reduce the facilitation of the group II flexor reflex induced by noradrenaline. portico.org Given that noradrenaline facilitates this reflex through α1-receptors, this finding implies that lanperisone directly interferes with α1-adrenergic signaling pathways within the spinal cord. portico.org By blocking these receptors on vascular smooth muscle, the drug can counteract vasoconstriction, leading to vasodilation and increased blood flow. researchgate.net
Calcium Channel Blockade
Lanperisone belongs to a class of muscle relaxants, often referred to as tolperisone-type drugs, that are known to block voltage-gated ion channels. nih.govresearchgate.net A significant component of this action involves the blockade of voltage-gated calcium channels. researchgate.netresearchgate.netopenmedicinalchemistryjournal.com Calcium ions play a crucial role in the contraction of vascular smooth muscle cells; an influx of calcium stimulates contraction, leading to vasoconstriction. mayoclinic.orgcvpharmacology.com By inhibiting these calcium channels, lanperisone and its analogues prevent or reduce the influx of calcium into vascular smooth muscle cells. researchgate.netresearchgate.net This inhibition results in the relaxation of these muscles, causing vasodilation, a decrease in systemic vascular resistance, and consequently, an improvement in peripheral circulation. researchgate.netcvpharmacology.com Studies on the drug class have shown a marked effect on voltage-gated calcium channels, which contributes to their vasodilatory properties. researchgate.net
Research Findings from Clinical Evaluation
The following table summarizes findings from clinical studies evaluating the efficacy of different daily doses of this compound in patients with cervicobrachial syndrome and lumbago.
Table 1: Summary of Clinical Efficacy of this compound
| Condition | Daily Dose | Improvement Rating (Moderate or Better) | Source |
|---|---|---|---|
| Cervicobrachial Syndrome | 50 mg | 46.7% | portico.org |
| Cervicobrachial Syndrome | 100 mg | 47.1% | portico.org |
| Cervicobrachial Syndrome | 150 mg | 92.9% | portico.org |
| Lumbago | 100 mg/day | Moderate or better improvement observed | portico.org |
These findings, particularly the dose-dependent improvement in cervicobrachial syndrome, underscore the clinical relevance of lanperisone's circulatory effects. portico.org
Structure Activity Relationship Sar Studies of Lanperisone Hydrochloride
Impact of Stereochemistry on Pharmacological Activity
Lanperisone (B1674479), chemically known as (S)-2-methyl-3-(1-pyrrolidinyl)-1-[4-(trifluoromethyl)phenyl]-1-propanone, is a chiral molecule. nih.gov Its stereochemistry plays a crucial role in its pharmacological activity. The specific spatial arrangement of the atoms in the lanperisone molecule is essential for its interaction with biological targets. nih.gov
Tolperisone (B1682978), a structurally related muscle relaxant, also possesses an asymmetric carbon atom. nih.govopenmedicinalchemistryjournal.com In the case of tolperisone, it has been reported that the dextrorotatory enantiomer is less effective, although detailed analyses of the individual enantiomers are not extensively available. nih.govopenmedicinalchemistryjournal.com This suggests that the stereochemical configuration is a significant determinant of the pharmacological effects within this class of drugs. For tolperisone, the R absolute configuration is predicted for the more active (-)-tolperisone hydrochloride enantiomer. nih.gov
While specific studies detailing the activity of the individual enantiomers of lanperisone are not as prevalent in the provided results, the fact that it is developed as a specific enantiomer, (S)-lanperisone, underscores the importance of stereochemistry in its intended pharmacological action. portico.org
Comparison with Structurally Related Centrally Acting Muscle Relaxants (e.g., Tolperisone-type drugs)
Lanperisone belongs to a class of centrally acting muscle relaxants that includes tolperisone and eperisone (B1215868). openmedicinalchemistryjournal.comportico.org These compounds share a core aryl alkyl β-aminoketone structure. nih.gov The pharmacological profile of lanperisone is often compared to that of tolperisone and eperisone, revealing both similarities and key differences that can be attributed to their structural variations. openmedicinalchemistryjournal.comportico.org
| Compound | Core Structure | Key Substituents |
| Lanperisone | 2-methyl-3-aminopropiophenone | 4-(trifluoromethyl)phenyl group, pyrrolidine (B122466) ring |
| Tolperisone | 2-methyl-3-aminopropiophenone | 4-methylphenyl group, piperidine (B6355638) ring |
| Eperisone | 2-methyl-3-aminopropiophenone | 4-ethylphenyl group, piperidine ring |
| Silperisone (B129589) | 2-methyl-3-aminopropiophenone | Organosilicon compound, piperidine ring |
The primary mechanism of action for tolperisone-type drugs, including lanperisone, involves the modulation of voltage-gated ion channels. patsnap.comdrugbank.com These drugs are known to block both voltage-gated sodium (Na+) and calcium (Ca2+) channels. patsnap.comdrugbank.comalkemlabs.com
Structural modifications among these analogs influence their potency and selectivity towards different ion channels. For instance, studies on dorsal root ganglion (DRG) cells have shown that tolperisone and its analogs, such as silperisone, depress voltage-gated sodium channel conductance at concentrations that inhibit spinal reflexes. patsnap.com Tolperisone has an IC50 value of 198 µM for the inhibition of peak sodium currents in DRG neurons. caymanchem.com Lanperisone also acts by blocking voltage-gated sodium channels, with a reported binding affinity of 13.7 µM in a [3H]batrachotoxinin A 20-alpha-benzoate ([3H]-BTX) assay.
The inhibitory action on voltage-gated calcium channels is also a key part of their mechanism. patsnap.comalkemlabs.com Tolperisone has been shown to block N-type calcium channels. openmedicinalchemistryjournal.comsemanticscholar.org The differential effects of these drugs on various ion channels are attributed to the specific chemical groups attached to the core structure. For example, silperisone, an organosilicon analog of tolperisone, also blocks voltage-gated neuronal sodium and calcium channels but has a stronger potassium channel blocking effect than tolperisone. nih.gov
The following table summarizes the reported ion channel modulation activities:
| Drug | Target Ion Channel(s) | Reported Effect |
| Lanperisone | Voltage-gated Na+ channels | Blocker |
| Tolperisone | Voltage-gated Na+ and Ca2+ channels | Blocker patsnap.comdrugbank.comalkemlabs.com |
| Eperisone | Not specified in detail, but similar profile to tolperisone openmedicinalchemistryjournal.comportico.org | Blocker openmedicinalchemistryjournal.comportico.org |
| Silperisone | Voltage-gated Na+, Ca2+, and K+ channels | Blocker nih.gov |
The structural differences between lanperisone and its analogs directly correlate with their efficacy and profile in inhibiting spinal reflexes. openmedicinalchemistryjournal.comportico.org These drugs suppress both monosynaptic and polysynaptic reflex pathways. nih.gov
In comparative studies, lanperisone has demonstrated a potent inhibitory effect on spinal reflexes. portico.org When administered intravenously to rats, lanperisone at 5 mg/kg produced a 40.3% inhibition of the flexor reflex, which was greater than the inhibition observed with tolperisone (31.3%) and eperisone (34.5%). portico.org
Furthermore, in cats, lanperisone's inhibition of the patellar reflex was slightly stronger than that of eperisone, while its inhibition of the flexor reflex was found to be at least four times stronger and longer-lasting. portico.org When administered orally, lanperisone was found to be at least three-fold more potent than both tolperisone and eperisone in inhibiting α and γ rigidity. portico.org
The table below provides a comparative overview of the reflex inhibition effects:
| Drug | Animal Model | Reflex Tested | Route | Key Finding |
| Lanperisone | Rats | Flexor Reflex | i.v. | 40.3% inhibition at 5 mg/kg portico.org |
| Tolperisone | Rats | Flexor Reflex | i.v. | 31.3% inhibition portico.org |
| Eperisone | Rats | Flexor Reflex | i.v. | 34.5% inhibition portico.org |
| Lanperisone | Cats | Patellar Reflex | p.o. | Slightly stronger inhibition than eperisone portico.org |
| Lanperisone | Cats | Flexor Reflex | p.o. | At least 4-fold stronger and longer-lasting inhibition than eperisone portico.org |
| Lanperisone | Mice | α and γ rigidity | p.o. | At least 3-fold more potent than tolperisone and eperisone portico.org |
These findings indicate that the trifluoromethylphenyl group in lanperisone, compared to the methylphenyl group in tolperisone and the ethylphenyl group in eperisone, contributes significantly to its enhanced potency in inhibiting spinal reflexes and muscle rigidity. portico.org
Analytical Methodologies for Lanperisone Hydrochloride Research
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of lanperisone (B1674479) hydrochloride, offering high resolution and sensitivity. Various HPLC methods have been developed to suit different analytical needs, from routine quality control to complex bioanalytical studies.
RP-HPLC Method Development and Validation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode for the analysis of lanperisone hydrochloride. These methods are valued for their simplicity, speed, and accuracy. scispace.comresearchgate.net
A typical RP-HPLC method involves an isocratic elution on a C18 column. scispace.comresearchgate.net The mobile phase composition is a critical parameter, often consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. For instance, a mobile phase of acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) buffer (55:45 v/v) with the pH adjusted to 4.0 has been successfully used. scispace.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength of around 260 nm, where this compound exhibits significant absorbance. scispace.comresearchgate.netsphinxsai.com
Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. scispace.comnih.gov Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). Linearity is typically established over a concentration range relevant to the expected sample concentrations, with correlation coefficients (r²) greater than 0.999 indicating a strong linear relationship. scispace.comresearchgate.net Accuracy is assessed through recovery studies, with results ideally falling between 98% and 102%. scispace.comresearchgate.net Precision, evaluated at both intra-day and inter-day levels, should demonstrate a relative standard deviation (RSD) of less than 2%. scispace.com
Table 1: Example of RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (250 x 4.6 mm, 5 µm) scispace.comresearchgate.net |
| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate Buffer (pH 4.0) (55:45 v/v) scispace.comresearchgate.net |
| Flow Rate | 1.0 mL/min scispace.comresearchgate.net |
| Detection Wavelength | 260 nm scispace.comresearchgate.net |
| Retention Time | ~2.50 min scispace.comresearchgate.net |
| Linearity Range | 12.5 - 100 µg/mL scispace.comresearchgate.net |
| LOD | 0.172 µg/mL scispace.com |
| LOQ | 0.521 µg/mL scispace.com |
Chiral HPLC for Enantiomeric Purity Assessment
Lanperisone possesses a chiral center, meaning it can exist as two enantiomers (R and S forms). google.com While often used as a racemic mixture, the potential for different pharmacological activities and metabolic profiles between the enantiomers necessitates methods for their separation and quantification. Chiral HPLC is the primary technique for assessing the enantiomeric purity of lanperisone. google.compensoft.net
These methods typically employ a chiral stationary phase (CSP) that can differentiate between the two enantiomers. chromatographyonline.com The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation. sigmaaldrich.com Alternatively, derivatization of the enantiomers with a chiral reagent to form diastereomers can allow for their separation on a standard achiral column. nih.gov The goal is to develop a method that can accurately quantify the amount of the undesired enantiomer in the presence of the desired one. chromatographyonline.com
Bioanalytical Methods for Quantitation in Biological Matrices
Determining the concentration of this compound in biological matrices such as plasma is essential for pharmacokinetic and bioequivalence studies. wisdomlib.orgsaudijournals.com These bioanalytical methods are typically based on HPLC, often coupled with a highly sensitive detector like a mass spectrometer (LC-MS/MS). google.com
Sample preparation is a critical step in bioanalytical methods to remove interfering substances from the biological matrix. saudijournals.com This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. saudijournals.com An internal standard is typically added to the samples to correct for variations in extraction recovery and instrument response. wisdomlib.org
The developed method must be fully validated according to regulatory guidelines, which include assessments of selectivity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw, short-term, and long-term stability). wisdomlib.org The limit of quantification (LOQ) must be low enough to measure the drug concentrations expected in the biological samples. wisdomlib.org For instance, a validated HPLC method for a related compound, tolperisone (B1682978), in human plasma achieved an LOQ of 50 ng/mL. wisdomlib.org
High-Performance Thin Layer Chromatography (HPTLC) Methods
High-Performance Thin Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound in pharmaceutical formulations. ijraps.inakjournals.com
In HPTLC, a small amount of the sample is spotted onto a high-performance TLC plate pre-coated with silica (B1680970) gel 60F254. ijraps.inijrdo.org The plate is then developed in a chamber containing a suitable mobile phase. A mixture of chloroform, acetone, and toluene (B28343) (6:2:2, v/v/v) has been shown to be an effective mobile phase for the separation of this compound. ijraps.in After development, the plate is dried, and the separated spots are quantified using a densitometer at a specific wavelength, typically around 265 nm. ijraps.in
HPTLC methods are validated for the same parameters as HPLC methods, including linearity, accuracy, precision, and specificity, in accordance with ICH guidelines. ijraps.inijrdo.org
Table 2: Example of HPTLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Stationary Phase | Pre-coated Silica Gel 60F254 Aluminum Plates ijraps.inijrdo.org |
| Mobile Phase | Chloroform: Acetone: Toluene (6:2:2, v/v/v) ijraps.in |
| Detection Wavelength | 265 nm ijraps.in |
| Linearity Range | 50 - 600 ng/band ijraps.in |
| Rf Value | ~0.41 ijraps.in |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification
UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantitative estimation of this compound in bulk and pharmaceutical dosage forms. sphinxsai.comjchps.com This method is based on the principle that the drug absorbs UV radiation at a specific wavelength.
To perform the analysis, a solution of this compound is prepared in a suitable solvent, such as distilled water or methanol. sphinxsai.comjchps.com The absorbance of the solution is then measured at the wavelength of maximum absorbance (λmax), which for this compound is approximately 260 nm. sphinxsai.comjchps.com The concentration of the drug in the sample is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations. sphinxsai.com
The method is validated for linearity, accuracy, and precision. sphinxsai.com It is a rapid and cost-effective method suitable for routine quality control analysis. sphinxsai.com
Table 3: Example of UV-Vis Spectrophotometry Parameters for this compound Analysis
| Parameter | Condition |
| Instrument | UV-Visible Double Beam Spectrophotometer sphinxsai.com |
| Solvent | Purified Water sphinxsai.com |
| λmax | 260 nm sphinxsai.comjchps.com |
| Linearity Range | 3 - 18 µg/mL sphinxsai.com |
| Molar Absorptivity | 1.33 x 10⁴ L/mol/cm sphinxsai.com |
Characterization Techniques for Identification and Purity
In addition to quantitative analysis, several techniques are used to identify and confirm the purity of this compound.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for the identification of this compound. asiapharmaceutics.infoijcpa.in The FT-IR spectrum provides a unique "fingerprint" of the molecule based on the vibrations of its functional groups. asiapharmaceutics.info The spectrum of a test sample is compared with that of a reference standard to confirm its identity. ijcpa.in The absence of significant shifts in the characteristic absorption peaks of the drug when mixed with excipients also indicates the compatibility of the drug with the formulation components. ijcrt.org Characteristic peaks for the related compound tolperisone include C-H stretching of the aromatic ring, C=C stretching of the benzene (B151609) ring, and C=O (carbonyl) stretching. ijcpa.in
Stability-Indicating Analytical Methods
Stability-indicating analytical methods are essential to demonstrate that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. rjptonline.orgnih.gov These methods are developed through forced degradation studies, which intentionally expose the drug substance to harsh conditions to generate potential degradation products. nih.govijrpp.com
Forced degradation, or stress testing, is a critical component in the development of stability-indicating methods. rjptonline.orgijrpp.com It helps to elucidate the degradation pathways and the intrinsic stability of the drug molecule. rjptonline.orgnih.gov The conditions for forced degradation studies are designed to be more severe than the accelerated stability testing conditions. nih.gov
Hydrolytic Degradation: The susceptibility of a drug substance to hydrolysis is evaluated under acidic and basic conditions. nih.gov This typically involves treating the drug with acids like hydrochloric acid (0.1–1 M) or bases such as sodium hydroxide (B78521) (0.1–1 M). nih.govsciepub.com If the drug shows no degradation at room temperature, the temperature can be elevated to between 50–70°C. nih.gov For instance, in one study, this compound was subjected to 0.1 N NaOH and heated at 80°C for 48 hours to induce base-catalyzed hydrolysis. sciepub.com
Oxidative Degradation: Oxidation studies are commonly performed using hydrogen peroxide to assess the drug's susceptibility to oxidative stress. jpionline.org In a study on tolperisone hydrochloride, a related compound, degradation was observed after exposure to 6% hydrogen peroxide. sciepub.com
Photolytic Degradation: Photostability testing exposes the drug substance to a combination of visible and ultraviolet light to determine if light exposure leads to unacceptable changes. rjptonline.orgijrpp.com The International Council for Harmonisation (ICH) guidelines recommend exposing the drug to a minimum of 1.2 million lux hours and 200 watt-hours per square meter. ijrpp.com One study on tolperisone hydrochloride demonstrated degradation after exposure to sunlight for 48 hours. sciepub.com
Thermal Degradation: Thermal degradation studies are conducted by exposing the solid drug substance to elevated temperatures, often in 10°C increments above the accelerated stability testing temperature. rjptonline.org A study on tolperisone hydrochloride involved exposing the drug to dry heat at 80°C for 48 hours, which resulted in degradation. sciepub.com Another study performed thermal degradation by exposing the powdered drug to 105°C for about 8 hours. ijraps.in
The following table summarizes the conditions and outcomes of forced degradation studies on the related compound tolperisone hydrochloride, providing insights into the potential stability of this compound.
Table 1: Summary of Forced Degradation Studies on Tolperisone Hydrochloride
| Stress Condition | Reagent/Method | Duration | Outcome | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | - | Degradation Observed | sciepub.com |
| Alkali Hydrolysis | 0.1 N NaOH, heated at 80°C | 48 hours | Degradation Observed | sciepub.com |
| Oxidation | 6% Hydrogen Peroxide | - | Degradation Observed | sciepub.com |
| Photolytic Degradation | Sunlight Exposure | 48 hours | Degradation Observed | sciepub.com |
| Thermal Degradation | Dry Heat at 80°C | 48 hours | Degradation Observed | sciepub.com |
Impurity profiling is the identification and quantification of all potential impurities in a drug substance and its formulated product. ajprd.com These impurities can originate from the synthesis process, degradation of the drug substance, or interactions with excipients. ajprd.comtsijournals.com Regulatory agencies like the ICH have established guidelines for the reporting and identification of impurities. unesp.br
During the synthesis of this compound, various organic impurities may be generated. tsijournals.com Degradation impurities arise from the chemical instability of the drug under various environmental conditions. ijrpp.comajprd.com A stability-indicating method must be able to separate the active ingredient from all potential impurities and degradation products. researchgate.net The development of such methods often involves Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. ijrpp.com
For the related compound tolperisone hydrochloride, several impurities have been identified, including vinyl ketone and 2-methylhydroxy impurity. tsijournals.com The accuracy of methods to detect these impurities has been found to be high, with one study reporting 99.38% for vinyl ketone and 100.22% for the 2-methylhydroxy impurity. tsijournals.com
Forced Degradation Studies (e.g., acid/alkali hydrolysis, oxidation, photolytic, thermal degradation)
Mass Spectrometry (LC/MS, LC/MS-MS) Applications in Analysis
Liquid Chromatography-Mass Spectrometry (LC/MS) and its tandem version (LC/MS-MS) are powerful analytical techniques that combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govlcms.cz These techniques are highly sensitive and selective, making them invaluable for the analysis of drugs and their metabolites in biological fluids and for the characterization of impurities. nih.govlcms.cz
LC/MS-MS methods have been developed for the determination of tolperisone in human plasma. nih.gov One such method utilized a reversed-phase C18 column with a mobile phase consisting of 10mM ammonium formate (B1220265) buffer (pH 3.5) and methanol (12:88, v/v). nih.gov The quantification was performed using tandem mass spectrometry in the positive ion electrospray ionization (ESI) mode. nih.gov This method demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 0.5 ng/mL in human plasma. nih.gov
The high sensitivity and specificity of LC/MS-MS make it particularly suitable for pharmacokinetic studies and for the definitive identification of trace-level impurities and degradation products that may not be detectable by other methods. google.comnih.gov
Table 2: LC/MS-MS Method Parameters for Tolperisone Analysis in Human Plasma
| Parameter | Condition | Reference |
|---|---|---|
| Analytical Column | Reversed-phase Luna C18 (2.0mm × 50mm, 5μm) | nih.gov |
| Mobile Phase | 10mM ammonium formate buffer (pH 3.5) - methanol (12:88, v/v) | nih.gov |
| Flow Rate | 250 μL/min | nih.gov |
| Ionization Mode | ESI Positive | nih.gov |
Computational Studies on Lanperisone Hydrochloride
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. This analysis is fundamental in understanding the basis of a drug's activity. Studies on compounds structurally related to Lanperisone (B1674479), such as Eperisone (B1215868) and Tolperisone (B1682978), provide a framework for understanding its potential interactions with key biological targets.
Human Serum Albumin (HSA): Human Serum Albumin is a major transport protein in the blood plasma, and its interaction with drugs significantly influences their distribution and availability. Molecular docking studies on the related compounds Eperisone hydrochloride and Tolperisone hydrochloride have shown that they bind to HSA primarily within Sudlow Site I, located in subdomain IIA. researcher.lifenih.gov The binding is a spontaneous process, indicated by a negative Gibbs free energy (ΔG°) value. researcher.liferesearchgate.net The primary forces driving the formation of the drug-HSA complex are hydrophobic interactions and hydrogen bonds. researcher.lifenih.gov For Tolperisone, specific hydrogen bonds were identified with the amino acid residues K199 and H242 of HSA. nih.govresearchgate.net The binding affinity (Kb) for these related compounds is in the order of 10⁴ M⁻¹, signifying a high affinity for HSA. researcher.liferesearchgate.net These findings suggest that Lanperisone hydrochloride likely follows a similar binding pattern with HSA, utilizing hydrophobic forces and specific hydrogen bonds to dock within a key binding site of the protein.
Ion Channels: Lanperisone and its analogs, Tolperisone and Eperisone, are known to function as blockers of voltage-gated sodium (Na+) and calcium (Ca2+) channels. ebi.ac.uknih.gov This interaction is a key part of their muscle relaxant mechanism. nih.gov Molecular docking simulations are instrumental in predicting how these molecules fit into the pores of ion channels to exert their blocking effect. While specific docking studies detailing the precise binding pose of Lanperisone within these channels are not available in the provided results, its known pharmacological action as a channel blocker points to this as a primary site for ligand-protein interaction analysis. ebi.ac.uknih.gov
Matrix Metalloproteinase-9 (MMP-9): MMPs are enzymes involved in the degradation of the extracellular matrix, and MMP-9, in particular, is implicated in various pathological processes, including neuroinflammation. nih.govnih.gov Recent computational and experimental studies have identified Tolperisone as an inhibitor of MMP-9. nih.govdntb.gov.ua Molecular docking simulations were used to predict the binding of Tolperisone to the MMP-9 active site, revealing its potential to interfere with the enzyme's activity. dntb.gov.uaresearchgate.net This interaction was further linked to the downregulation of the p38 MAPK and ERK1/2 signaling pathways. nih.gov Given the structural similarity, predictive docking studies would be valuable to determine if this compound shares this ability to bind and inhibit MMP-9, potentially expanding its known pharmacological targets.
| Target Protein | Analog Studied | Key Findings from Docking Studies | Interaction Type | Binding Site/Residues |
|---|---|---|---|---|
| Human Serum Albumin (HSA) | Eperisone, Tolperisone | High binding affinity (Kb ≈ 10⁴ M⁻¹), spontaneous binding process. researcher.liferesearchgate.net | Hydrophobic interactions, Hydrogen bonding. researcher.lifenih.gov | Sudlow Site I (Subdomain IIA); K199, H242 (for Tolperisone). researcher.lifenih.gov |
| MMP-9 | Tolperisone | Predicted to bind to the active site, suggesting inhibitory potential. dntb.gov.uaresearchgate.net | Not specified | Catalytic active site. mdpi.com |
| Voltage-gated Ion Channels | Lanperisone, Tolperisone, Eperisone | Known pharmacological target; docking predicts how the molecule blocks the channel pore. ebi.ac.uknih.gov | Not specified | Channel pore. nih.gov |
Conformational Analysis and Structure Prediction
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be obtained by rotation about its single bonds. Predicting the three-dimensional structure of a molecule like this compound is a prerequisite for understanding its interaction with biological targets. mpg.de
The structure of a flexible molecule is not static; it exists as an ensemble of different conformations. The biologically active conformation, which is the shape the molecule adopts when it binds to its target, may not be its lowest energy conformation in isolation. Computational methods are used to explore the possible conformational space of a molecule. For Lanperisone, this involves rotating the flexible bonds in its structure—such as those in the propiophenone (B1677668) chain—to generate a library of possible shapes. The energy of each conformation is then calculated to determine the most stable forms.
Structure prediction methods can generate 3D models of ligands and their protein targets. mpg.de For this compound, a predicted 3D conformer is available in public databases like PubChem, providing a starting point for docking studies. nih.gov Advanced computational protocols can predict the structural changes a protein undergoes upon ligand binding (from an "apo" unbound state to a "holo" bound state), which is crucial when the receptor is flexible. mpg.de Such analyses would allow for a more accurate prediction of the Lanperisone-receptor complex, accounting for the dynamic nature of both the ligand and its binding partner.
Predictive Modeling of Pharmacological Properties and Target Interactions
Computational models can forecast the pharmacokinetic and pharmacodynamic properties of a drug candidate before it undergoes extensive experimental testing. These predictions are based on the molecule's structure and physicochemical properties.
Predictive models, such as those used in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, can estimate properties like water solubility, lipophilicity (logP), and pKa. drugbank.com For instance, the related compound Tolperisone has a predicted water solubility of 0.167 mg/mL and a logP of 3.75, indicating it is more lipid-soluble than water-soluble. drugbank.com It is also predicted to have a strongest basic pKa of 8.78. drugbank.com Similar predictive models can be applied to this compound to estimate its likely behavior in the body. These models help in the early stages of drug development to identify candidates with favorable drug-like properties.
Furthermore, predictive modeling is used for target identification. By screening a compound's structure against databases of known protein binding sites, it is possible to identify potential new biological targets. scielo.org.mx The identification of MMP-9 as a target for Tolperisone is an example of how such predictive approaches can uncover novel mechanisms of action. nih.govdntb.gov.ua These models can suggest new therapeutic applications for existing drugs or guide the design of new molecules with specific target profiles. For Lanperisone, predictive modeling could help identify other potential ion channel subtypes it may interact with or uncover entirely new protein targets, offering new avenues for research.
| Property | Predicted Value | Implication |
|---|---|---|
| Water Solubility | 0.167 mg/mL | Low solubility in water. drugbank.com |
| logP | 3.75 | Indicates good lipid solubility, which can affect membrane permeability. drugbank.com |
| pKa (Strongest Basic) | 8.78 | Relates to the ionization state of the molecule at physiological pH. drugbank.com |
| Polar Surface Area | 20.31 Ų | Influences drug transport and interaction capabilities. drugbank.com |
\Data for the structurally similar compound Tolperisone is presented as an example of properties that can be generated via predictive modeling. drugbank.com*
Future Research Directions and Unanswered Questions
Detailed Enantiomeric Pharmacodynamics and Pharmacokinetics
Lanperisone (B1674479), like its analogue tolperisone (B1682978), possesses a chiral center, meaning it exists as two non-superimposable mirror-image molecules called enantiomers. nih.gov It is a well-established principle in pharmacology that individual enantiomers of a drug can exhibit significant differences in their pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties. mdpi.com
Future research should focus on the meticulous separation and individual characterization of lanperisone's enantiomers. While studies have been conducted on the enantiomeric separation of related compounds like tolperisone and eperisone (B1215868), detailed analyses of lanperisone's enantiomers are not extensively available. nih.govoup.comebi.ac.uk Key unanswered questions include:
Which enantiomer is primarily responsible for the therapeutic muscle relaxant effects?
Do the enantiomers differ in their side-effect profiles?
Are there variations in the absorption, distribution, metabolism, and excretion of each enantiomer?
Investigating these aspects could lead to the development of an enantiopure version of lanperisone, potentially offering an improved therapeutic index with enhanced efficacy and reduced adverse effects. Studies on other chiral drugs have demonstrated that one enantiomer is often more active or has a better safety profile than the other. mdpi.complos.org
Comprehensive Elucidation of Emerging Mechanisms (e.g., anticancer, neuroprotective)
Preliminary evidence suggests that lanperisone and its analogues may possess therapeutic activities beyond muscle relaxation.
Anticancer Potential: Lanperisone has been described as a novel oral muscle relaxant with potential anticancer activity. medchemexpress.eusci-hub.se Research indicates it may induce non-apoptotic cell death. medchemexpress.eu Furthermore, studies on the related compound tolperisone have shown it can inhibit cell growth and induce cell death in human cancer cell lines by targeting histone lysine-specific demethylase 1 (LSD1) and hyperactivating the unfolded protein responses (UPR) pathway. nih.gov Future research should aim to:
Systematically screen lanperisone against a wide range of cancer cell lines.
Elucidate the specific molecular pathways involved in its potential anticancer effects.
Investigate its efficacy in preclinical cancer models, both as a monotherapy and in combination with existing anticancer agents. nih.gov
Neuroprotective Effects: The structural and mechanistic similarities of lanperisone to other centrally acting muscle relaxants like tolperisone suggest a potential for neuroprotection. nih.gov Tolperisone is known to block voltage-gated sodium and calcium channels, a mechanism that can reduce neuronal excitotoxicity. nih.govpharmahealthsciences.netresearchgate.netpatsnap.com This action is considered to have neuroprotective potential, particularly in conditions like ischemic stroke. medchemexpress.eu Some research suggests that lanperisone may play a role in regulating iron metabolism and antioxidant systems, which are critical in processes associated with ischemic stroke. medchemexpress.eu Future studies should explore:
The direct effects of lanperisone on neuronal cell cultures under stress conditions (e.g., oxygen-glucose deprivation).
Its ability to mitigate neuronal damage in animal models of stroke and other neurodegenerative diseases.
The precise mechanisms underlying its potential neuroprotective actions, including its effects on ion channels and cellular stress responses.
Exploration of Novel Molecular Targets (e.g., P2X7 receptor by analogy)
The discovery that eperisone, a structurally related muscle relaxant, is a potent antagonist of the P2X7 receptor opens up a new avenue of investigation for lanperisone. jst.go.jpnih.gov The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain signaling. researchgate.netgenecards.org Antagonism of this receptor is a promising strategy for developing new analgesic and anti-inflammatory drugs.
Given the structural similarities between eperisone and lanperisone, it is plausible that lanperisone may also interact with the P2X7 receptor. researchgate.net Future research in this area should involve:
Screening lanperisone for its activity at the P2X7 receptor and other P2X receptor subtypes.
If activity is confirmed, characterizing the nature of the interaction (e.g., competitive vs. non-competitive antagonism).
Advanced Preclinical Disease Models for Specific Therapeutic Areas
To fully explore the therapeutic potential of lanperisone, it is crucial to move beyond basic pharmacological studies and utilize more sophisticated preclinical disease models.
For its established muscle relaxant properties, studies in models of spasticity resulting from conditions like spinal cord injury or multiple sclerosis would be highly valuable. While early studies used models like decerebrate rigidity, more modern and clinically relevant models are needed. nih.govportico.org
For its emerging applications:
Oncology: Xenograft and patient-derived xenograft (PDX) models of various cancers would be essential to evaluate the in vivo efficacy of lanperisone. nih.gov
Neuroprotection: Advanced models of ischemic stroke (e.g., middle cerebral artery occlusion) and neurodegenerative diseases like Parkinson's disease would allow for a thorough assessment of its neuroprotective capabilities. nih.gov
Pain: Models of neuropathic and inflammatory pain would be critical to investigate its analgesic potential, possibly linked to its effects on ion channels or the P2X7 receptor. researchgate.net
These advanced preclinical studies are a necessary step to generate the robust data needed to justify and design future clinical trials for these new potential indications.
Q & A
Q. What analytical methods are recommended for quantifying Lanperisone hydrochloride purity in experimental samples?
High-performance liquid chromatography (HPLC) is a validated method for quantifying this compound. Key parameters include:
- Column : Reverse-phase C18 (e.g., 150 mm × 4.6 mm, 5 μm particle size).
- Mobile phase : A mixture of phosphate buffer (e.g., 0.03 mol·L⁻¹ potassium dihydrogen phosphate) and organic solvents like methanol (70:30 ratio).
- Detection : UV absorbance at ~207 nm, optimized for the compound’s absorption profile.
- Calibration : Linear range should be established (e.g., 1–10 μg·mL⁻¹) with R² > 0.998. Method validation requires testing recovery rates (e.g., 99–101%) and precision (RSD < 2%) across triplicate runs .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture.
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to assess degradation. Monitor via HPLC for impurities like oxidation byproducts.
- Incompatibilities : Avoid contact with strong acids/alkalis or oxidizing agents, which may alter the compound’s structure .
Q. What in vitro models are suitable for evaluating this compound’s muscle relaxant effects?
- Cell-based assays : Use skeletal muscle cell lines (e.g., C2C12 myotubes) to measure calcium flux or contractility inhibition.
- Ex vivo models : Isolated rodent diaphragm or ileum preparations can assess neuromuscular blockade.
- Dosage : Test a concentration gradient (e.g., 1 nM–100 μM) with positive controls (e.g., dantrolene) and vehicle controls. Normalize results to baseline activity .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data across studies on this compound be resolved?
- Meta-analysis : Apply statistical tools to harmonize data (e.g., standardized AUC calculations, dose-normalization).
- Experimental variables : Control for factors like animal strain differences, administration routes (oral vs. intravenous), and analytical method variability (e.g., HPLC vs. LC-MS).
- Cross-study validation : Replicate key experiments using shared protocols to identify sources of discrepancy .
Q. What experimental design principles should guide long-term toxicity studies for this compound?
- Dose selection : Use a high-dose group (maximum tolerated dose), mid-dose (therapeutic equivalent), and low-dose (safety margin).
- Endpoints : Monitor organ-specific toxicity (e.g., liver enzymes, renal function) and histopathology.
- Regulatory alignment : Follow OECD guidelines for chronic toxicity testing, including 12-month rodent studies with interim sacrifices at 3, 6, and 9 months .
Q. How can computational modeling predict this compound’s metabolic pathways?
- Software tools : Use platforms like Schrödinger’s ADMET Predictor or CypReact to simulate cytochrome P450 interactions.
- In silico validation : Compare predictions with in vitro microsomal assays (human/rat liver S9 fractions) to identify primary metabolites (e.g., hydroxylation or glucuronidation products).
- Docking studies : Model ligand-receptor interactions to predict active metabolites’ binding affinity to molecular targets .
Q. What strategies optimize this compound’s formulation for enhanced bioavailability?
- Excipient screening : Test viscosity-reducing agents (e.g., benzenesulfonic acid) to improve solubility.
- Nanocarriers : Use liposomal encapsulation or polymeric nanoparticles to enhance intestinal absorption.
- Pharmacokinetic profiling : Compare Cₘₐₓ and Tₘₐₓ across formulations in preclinical models to select optimal candidates .
Methodological Notes
- Safety protocols : Always use PPE (gloves, goggles) and work in fume hoods when handling this compound. Refer to SDS for emergency procedures (e.g., eye exposure requires 15-minute rinsing with water) .
- Data reporting : Adhere to NIH guidelines for preclinical studies, including detailed statistical methods (e.g., ANOVA with post-hoc tests) and raw data archiving .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
